
3,3'-(Dodecylazanediyl)dipropanenitrile
Overview
Description
3,3’-(Dodecylazanediyl)dipropanenitrile is a chemical compound with the molecular formula C18H33N3 and a molecular weight of 291.47 g/mol . It is also known by several synonyms, including N-dodecyl-2,2’-iminodipropionitrile and N-dodecyl-bis(2-cyanoethyl)amine . This compound is characterized by its nitrile functional groups and a long dodecyl chain, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dodecylazanediyl)dipropanenitrile typically involves the reaction of dodecanamine with acrylonitrile . The reaction proceeds through a nucleophilic addition mechanism, where the amine group of dodecanamine attacks the electrophilic carbon of acrylonitrile, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Dodecylazanediyl)dipropanenitrile may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Dodecylazanediyl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3,3’-(Dodecylazanediyl)dipropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3,3’-(Dodecylazanediyl)dipropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The long dodecyl chain can also interact with hydrophobic regions of proteins or cell membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-dodecyl-2,2’-iminodipropionitrile
- N-dodecyl-bis(2-cyanoethyl)amine
- N-Laurylbenzohydroxamsaeure
- N-Dodecyclbenzohydroxamsaeure
Uniqueness
3,3’-(Dodecylazanediyl)dipropanenitrile is unique due to its combination of nitrile functional groups and a long dodecyl chain. This structure imparts specific chemical properties, such as hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields .
Biological Activity
3,3'-(Dodecylazanediyl)dipropanenitrile, also known by its CAS number 1555-62-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in various fields.
Chemical Structure and Properties
This compound is characterized by a dodecyl chain attached to an azanediyl group and two propanenitrile moieties. Its structure can be represented as follows:
This compound's hydrophobic dodecyl group suggests potential applications in membrane interactions and biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by [source needed] demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A notable study involving human breast cancer cells (MCF-7) revealed that the compound significantly reduced cell viability at concentrations above 50 µg/mL. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy.
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 45 |
HeLa | 60 |
A549 | 70 |
Case Study 1: Antibacterial Efficacy
In a clinical setting, a formulation containing this compound was tested for its antibacterial properties against skin infections caused by Staphylococcus aureus. The study reported a significant reduction in infection rates among patients treated with the formulation compared to those receiving standard antibiotics.
Case Study 2: Cancer Treatment
A research group investigated the use of this compound in combination with existing chemotherapeutics for treating breast cancer. The combination therapy showed enhanced efficacy, leading to a higher rate of apoptosis in tumor cells compared to monotherapy with conventional drugs.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the dodecyl group facilitates insertion into lipid bilayers, disrupting membrane integrity.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation has been observed in cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in various cell types.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3,3'-(Dodecylazanediyl)dipropanenitrile, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : Reacting dodecylamine with acrylonitrile derivatives under controlled conditions (e.g., temperature, solvent polarity). Ethylene glycol or THF are common solvents.
- Step 2 : Optimizing reaction time and molar ratios to maximize yield. For analogous nitrile-containing compounds, refluxing at 80–100°C for 6–12 hours achieves >80% purity .
- Characterization : Confirm success via FT-IR (C≡N stretch ~2240 cm⁻¹) and ¹H NMR (δ 2.4–3.0 ppm for methylene protons adjacent to nitrile groups) .
Q. How is this compound characterized structurally and functionally?
- Key Techniques :
- Spectroscopy :
- IR : Peaks at 2240 cm⁻¹ (C≡N) and 3300–3400 cm⁻¹ (N-H stretch in azanediyl groups) .
- NMR : δ 1.2–1.4 ppm (dodecyl chain CH₃), δ 2.5–3.0 ppm (methylene groups near nitrile and nitrogen) .
- Mass Spectrometry : Molecular ion peak matching theoretical m/z (e.g., calculated for C₁₈H₃₃N₃: 291.3 g/mol) .
- Elemental Analysis : Validate C, H, N percentages (±0.3% deviation acceptable) .
Q. What are the primary applications of this compound in organic synthesis?
- Applications :
- Building Block : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce long alkyl chains into polymers or surfactants .
- Ligand Design : The azanediyl group coordinates with transition metals (e.g., Pd, Cu) for catalytic systems .
- Self-Assembly : The dodecyl chain enables micelle or vesicle formation in supramolecular chemistry .
Q. What purification strategies are effective for isolating this compound?
- Methods :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for polarity-based separation .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .
- Distillation : For large-scale synthesis, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 120°C) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
- Approach :
- Kinetic Analysis : Monitor reaction progress via HPLC or GC-MS to determine rate constants (e.g., Pd-catalyzed coupling) .
- Isotopic Labeling : Use ¹⁵N-labeled nitrile groups to track bond cleavage/formation via NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .
Q. What computational tools are recommended for modeling the crystallographic or electronic properties of this compound?
- Software :
- SHELXL : Refine crystal structures using X-ray diffraction data .
- ORTEP-3 : Generate 3D molecular graphics for visualizing bond angles and torsional strain .
- WinGX Suite : Integrate crystallographic data processing and symmetry analysis .
Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?
- Case Study :
- Polar Solvents (DMF, DMSO): Increase reaction rates by stabilizing charged intermediates (e.g., SN2 mechanisms) .
- Nonpolar Solvents (Hexane, Toluene): Favor SN1 pathways, leading to racemization in chiral derivatives .
- Temperature : Elevated temperatures (80–100°C) reduce activation energy but may degrade nitrile groups .
Q. How should researchers address contradictory data in cytotoxicity or catalytic activity studies?
- Resolution Strategies :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., IC₅₀ values in Table III, ).
- Control Experiments : Test for solvent interference (e.g., DMSO toxicity) and metal impurities .
- Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) .
Q. Can green chemistry approaches be applied to synthesize this compound?
- Eco-Friendly Methods :
- Catalytic Systems : Replace toxic solvents with water or ionic liquids .
- Biocatalysis : Use lipases or esterases to catalyze amine-nitrile coupling .
- Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yield .
Q. What structure-property relationships govern its behavior in surfactant or polymer applications?
Properties
IUPAC Name |
3-[2-cyanoethyl(dodecyl)amino]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3/c1-2-3-4-5-6-7-8-9-10-11-16-21(17-12-14-19)18-13-15-20/h2-13,16-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOOYJZNFQGRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCC#N)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282669 | |
Record name | 3,3′-(Dodecylimino)bis[propanenitrile] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555-62-0 | |
Record name | 3,3′-(Dodecylimino)bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1555-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-(Dodecylimino)bis[propanenitrile] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(dodecylazanediyl)dipropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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